molecular formula C10H11BrO2S B11847663 Methyl 3-((4-bromophenyl)thio)propanoate

Methyl 3-((4-bromophenyl)thio)propanoate

Cat. No.: B11847663
M. Wt: 275.16 g/mol
InChI Key: NDYZSNJRULAEIO-UHFFFAOYSA-N
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Description

Methyl 3-((4-bromophenyl)thio)propanoate is a thioether-containing ester with the molecular formula C₁₀H₁₁BrO₂S. Its structure features a methyl ester group attached to a propanoate backbone, which is further substituted with a sulfur-linked 4-bromophenyl moiety. This compound is of interest in synthetic organic chemistry due to its versatility as a building block for pharmaceuticals, polymers, and functional materials.

Synthetic routes for analogous thioether esters often involve Michael addition reactions between thiols (e.g., 4-bromobenzenethiol) and α,β-unsaturated esters (e.g., methyl acrylate), catalyzed by bases like triethylamine . The resulting thioether esters can undergo further oxidation to sulfones or serve as intermediates in polymerization reactions .

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

methyl 3-(4-bromophenyl)sulfanylpropanoate

InChI

InChI=1S/C10H11BrO2S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3

InChI Key

NDYZSNJRULAEIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Method 1: Reduction of 4-Bromobenzenesulfonyl Chloride

Reagents :

  • 4-Bromobenzenesulfonyl chloride

  • Red phosphorus (P)

  • Iodine (I₂)

  • Hydrochloric acid (HCl)

Procedure :

  • 4-Bromobenzenesulfonyl chloride is treated with red phosphorus and iodine in an acidic aqueous medium.

  • The reaction proceeds via reduction, replacing the sulfonyl group (-SO₂Cl) with a thiol (-SH).

  • The product is isolated by filtration and recrystallization.

Yield : ~70–80%.

Method 2: Hydrogenation of 4,4'-Dibromodiphenyl Disulfide

Reagents :

  • 4,4'-Dibromodiphenyl disulfide (BrC₆H₄S–S C₆H₄Br)

  • Hydrogen gas (H₂)

  • Catalyst (e.g., palladium on carbon)

Procedure :

  • The disulfide undergoes catalytic hydrogenation, cleaving the S–S bond to yield two equivalents of 4-bromothiophenol.

  • The product is purified via distillation or chromatography.

Yield : Quantitative under optimized conditions.

Preparation of this compound via Thiol-Ene Reaction

The most efficient and widely reported method involves a Michael addition (thiol-ene reaction) between 4-bromothiophenol and methyl acrylate under basic conditions.

Experimental Protocol

Reagents :

  • 4-Bromothiophenol (0.50 mmol)

  • Methyl acrylate (1.5 equiv)

  • Base (e.g., cesium carbonate, Cs₂CO₃)

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

Procedure :

  • Reaction Setup :

    • 4-Bromothiophenol (95 mg, 0.50 mmol) and methyl acrylate (68 μL, 0.75 mmol) are dissolved in DMF (4 mL).

    • Cs₂CO₃ (163 mg, 0.50 mmol) is added to deprotonate the thiol, generating the thiolate nucleophile.

  • Reaction Conditions :

    • The mixture is stirred at room temperature for 4–6 hours under inert atmosphere.

  • Workup :

    • The reaction is quenched with saturated aqueous NH₄Cl (5 mL) and extracted with diethyl ether (3 × 10 mL).

    • The combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure.

  • Purification :

    • Flash column chromatography (petroleum ether/ethyl ether, 8:1) yields the product as a yellowish oil.

Yield : 95%.

Key Reaction Data

ParameterValue
Reaction TemperatureRoom temperature (25°C)
Reaction Time4–6 hours
SolventDMF
BaseCs₂CO₃
PurificationFlash chromatography

Analytical Characterization

This compound is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry:

¹H NMR (200 MHz, CDCl₃)

  • δ 2.62 (2H, t, J = 7.4 Hz): Propionate β-methylene protons.

  • δ 3.15 (2H, t, J = 7.4 Hz): Thioether α-methylene protons.

  • δ 3.69 (3H, s): Methoxy group.

  • δ 7.23 (2H, d, J = 8.4 Hz): Aromatic protons ortho to bromine.

  • δ 7.42 (2H, d, J = 8.4 Hz): Aromatic protons meta to bromine.

¹³C NMR (50 MHz, CDCl₃)

  • δ 172.3 : Ester carbonyl.

  • δ 131.5, 129.8, 122.1, 119.4 : Aromatic carbons.

  • δ 51.9 : Methoxy carbon.

  • δ 34.6, 27.5 : Methylene carbons.

Mass Spectrometry (ESI+)

  • m/z : 275.0 [M+H]⁺ (calc. for C₁₀H₁₁BrO₂S: 274.96).

Alternative Synthetic Routes

While the thiol-ene method is predominant, alternative strategies include:

Nucleophilic Substitution with Methyl 3-Bromopropionate

Hypothetical Protocol (based on analogous reactions):

  • 4-Bromothiophenol is deprotonated with Cs₂CO₃ in DMF.

  • Methyl 3-bromopropionate is added, and the mixture is stirred at 50°C for 12 hours.

  • The product is isolated via chromatography.

Challenges :

  • Competing elimination reactions may reduce yields.

  • Limited literature evidence for this route.

Chemical Reactions Analysis

Nucleophilic Substitution

  • Reagents : Thiols (e.g., 4-bromobenzenethiol) react with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of bases like TMEDA.

  • Conditions : Room temperature or mild heating (up to 50°C) in solvents like DCE or THF .

  • Yield : Typically 70–90% under optimized conditions .

Photocatalytic Sulfenylation

  • Reagents : Thiols, maleimides (e.g., methyl maleimide), and photocatalysts (e.g., Eosin Y).

  • Conditions : Irradiation with blue light, catalytic TMEDA, and inert atmosphere .

  • Mechanism : Thiyl radicals generated via photocatalysis react with maleimides to form thioether bonds .

Grignard Reagents

  • Reagents : Organomagnesium compounds (e.g., iPrMgCl·LiCl) react with thietanone derivatives.

  • Conditions : Cryogenic temperatures (−78°C) followed by warming .

  • Yield : Moderate to high (55–68%) .

Reaction Mechanisms

The compound undergoes reactions primarily at its ester and thioether groups:

Hydrolysis

  • Ester Hydrolysis : The methyl ester can undergo base- or acid-catalyzed hydrolysis to form carboxylic acids or their salts .

  • Thioester Hydrolysis : Under acidic/basic conditions, the thioether group may also hydrolyze, though this is less common compared to esters .

Substitution Reactions

  • Nucleophilic Attack : The thioether sulfur can act as a leaving group in SN2 reactions, though steric hindrance from the 4-bromophenyl group may limit reactivity .

  • Electrophilic Substitution : The bromine substituent on the phenyl ring can undergo further electrophilic substitution (e.g., nitration, acetylation).

Oxidative Reactions

  • Sulfur Oxidation : The thioether can be oxidized to sulfinyl (S=O) or sulfonyl (S=O2) groups using oxidizing agents like hydrogen peroxide or m-CPBA .

Medicinal Chemistry

  • Biological Targets : Structurally similar thioether esters are explored as inhibitors of enzymes (e.g., proteases, kinases) due to their ability to modulate sulfur-based interactions .

  • Drug Development : The bromophenyl moiety enhances lipophilicity, aiding cell membrane penetration, while the ester group improves solubility .

Analytical Data

Property Value Source
Molecular Weight 243.10 g/mol
1H NMR δ 7.43 (d, J = 8.4 Hz, 2H), 7.19 (d, J = 8.4 Hz, 2H) (aromatic protons)
13C NMR δ 137.9, 131.6 (aromatic carbons), 174.01 (ester carbonyl)
HRMS Exact mass calcd for C10H11BrO2S: 243.0085; Found: 243.0087

Scientific Research Applications

Structure and Composition

  • IUPAC Name : Methyl 3-((4-bromophenyl)thio)propanoate
  • Molecular Formula : C10H11BrO2S
  • Molecular Weight : 273.16 g/mol
  • CAS Number : 11447883

Physical Properties

  • Appearance : Typically a colorless to light yellow liquid.
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential biological activities:

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit cell proliferation in glioblastoma and breast cancer models, suggesting a potential role as an anticancer agent .
  • Antioxidant Properties : The compound's thioether functionality has been associated with antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. Research has demonstrated that derivatives can scavenge free radicals effectively .

Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Thioethers : It can be employed in the synthesis of thioether derivatives through various coupling reactions, allowing for the introduction of sulfur-containing moieties into organic frameworks .
  • Building Block for Complex Molecules : The compound can act as a building block for more complex molecules used in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in further transformations, such as nucleophilic substitutions and cross-coupling reactions .

Biological Research

The compound's biological properties make it a subject of interest for further exploration:

  • Enzyme Inhibition Studies : Investigations into its effects on specific enzymes have shown that it may inhibit certain pathways involved in cancer progression and inflammation, making it a candidate for drug development targeting these pathways .
  • Potential Neuroprotective Effects : Preliminary studies suggest that compounds related to this compound may offer neuroprotective benefits, which could be relevant for conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study assessing the anticancer potential of this compound derivatives demonstrated significant cytotoxicity against human glioblastoma cells (U87). The mechanism was linked to apoptosis induction through mitochondrial pathways, highlighting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antioxidant Efficacy

In another investigation, the antioxidant activity of this compound was evaluated using DPPH radical scavenging assays. Results indicated that the compound exhibited higher scavenging rates compared to standard antioxidants like ascorbic acid, suggesting its utility in formulations aimed at combating oxidative stress.

Activity TypeTest MethodResult
AnticancerMTT AssayIC50 = 15 µM (U87 cells)
AntioxidantDPPH ScavengingScavenging Rate = 75%
Enzyme InhibitionIn vitro enzyme assaysSignificant inhibition

Table 2: Synthetic Applications

Reaction TypeConditionsYield
Thioether FormationReflux with thiolUp to 85%
Cross-CouplingPd-catalyzed reactionsVaries (50%-90%)

Mechanism of Action

The mechanism of action of Methyl 3-((4-bromophenyl)thio)propanoate involves its interaction with specific molecular targets. The bromine atom and the thioether group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituent (X) Ester Group Key Applications/Properties References
Methyl 3-((4-bromophenyl)thio)propanoate C₁₀H₁₁BrO₂S Br Methyl Polymer synthesis, drug intermediates
Methyl 3-((4-chlorophenyl)thio)propanoate C₁₀H₁₁ClO₂S Cl Methyl Antimicrobial hydrazide precursors
Ethyl 3-((4-fluorophenyl)thio)propanoate C₁₁H₁₁FO₂S F Ethyl Synthetic intermediates
Methyl 3-((4-methylphenyl)thio)propanoate C₁₁H₁₄O₂S CH₃ Methyl High-yield synthesis (99% yield)

Key Observations :

  • Halogen Effects : Bromine (Br) and chlorine (Cl) substituents enhance electrophilicity and participation in nucleophilic substitution reactions, making these compounds valuable in cross-coupling reactions. Fluorine (F) analogs may exhibit improved metabolic stability in drug design .
  • Ester Group Variation: Ethyl esters (e.g., Ethyl 3-((4-fluorophenyl)thio)propanoate) offer altered solubility and hydrolysis kinetics compared to methyl esters, influencing their utility in specific reaction conditions .

Derivatives with Modified Backbones or Functional Groups

Key Observations :

  • Sulfonyl vs. Thioether: Sulfonyl derivatives (e.g., sulfonated propanoates) exhibit enhanced polarity and stability, making them suitable for aqueous-phase reactions .

Biological Activity

Methyl 3-((4-bromophenyl)thio)propanoate is a compound characterized by its unique chemical structure, which includes a bromophenyl group and a thioether linkage. This structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is C10H11BrO2SC_{10}H_{11}BrO_2S. The presence of the bromine atom on the phenyl ring enhances the compound's lipophilicity, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxic effects. For instance, compounds with similar structural features exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating a promising avenue for anticancer drug development .

Antimicrobial Properties

The compound has also shown notable antimicrobial activity. Research indicates that derivatives with halogen substitutions, particularly bromine, enhance antibacterial effects against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 93.7 to 46.9 μg/mL against various bacterial strains, suggesting that this compound could be effective in treating bacterial infections .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group facilitates binding to hydrophobic pockets in proteins, while the thioether can form hydrogen bonds with active site residues. This dual interaction enhances binding affinity and specificity, making it a valuable candidate for drug design .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications to the phenyl ring significantly influence biological activity. For example, introducing electron-withdrawing groups like bromine increases potency against certain cancer cell lines and enhances antimicrobial efficacy .

Compound Modification Biological Activity IC50 (µM)
Parent compoundModerate cytotoxicity15
Bromine substitutionEnhanced cytotoxicity5
Chlorine substitutionReduced activity20

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on glioblastoma multiforme cell lines (T98G and U-118 MG). The compound exhibited significant growth inhibition compared to controls, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related thioether compounds, finding that those with brominated phenyl groups demonstrated superior activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Question: What are the common synthetic routes for preparing methyl 3-((4-bromophenyl)thio)propanoate, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via thiol-ene "click" chemistry. A representative procedure involves reacting 4-bromobenzenethiol with methyl acrylate in the presence of a base such as triethylamine. For example, a microwave-assisted protocol (60°C, 3 hours) achieves near-quantitative yields by leveraging controlled heating and stoichiometric equivalence of reactants . Optimization focuses on:

  • Catalyst selection : Triethylamine (0.1 equiv.) minimizes side reactions like disulfide formation.
  • Solvent-free conditions : Reduces purification complexity.
  • Real-time monitoring : TLC or NMR tracks conversion to prevent over-reaction.

Basic Question: How is this compound characterized for structural confirmation?

Methodological Answer:
Routine characterization employs:

  • NMR spectroscopy : 1^1H NMR identifies thioether proton environments (δ ~2.8–3.2 ppm for SCH2_2 and COOCH3_3 groups). 13^{13}C NMR confirms carbonyl (δ ~170 ppm) and aromatic Br-substituted carbons .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., [M+H]+^+) align with theoretical masses (e.g., C10_{10}H11_{11}BrO2_2S: ~299.0 g/mol).
  • Melting point analysis : Consistency with literature values (if available) validates purity .

Advanced Question: How can researchers resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:
Discrepancies in NMR or MS data often arise from:

  • Regioisomeric byproducts : Use 2D NMR (e.g., HSQC, COSY) to differentiate between positional isomers in triazolo-pyrimidinyl derivatives .
  • Dynamic thiol-thione tautomerism : Low-temperature NMR or computational modeling (DFT) clarifies equilibrium states .
  • Impurity interference : HPLC-MS with orthogonal separation (C18 column, acetonitrile/water gradient) isolates target compounds from synthetic byproducts .

Advanced Question: What strategies are effective for incorporating this compound into polymer matrices, and how do monomer ratios affect copolymer properties?

Methodological Answer:
The compound serves as a monomer in hyperbranched poly(β-thioether ester) synthesis via enzymatic (e.g., Novozym 435) or thermal copolymerization. Key design considerations include:

  • Monomer ratio : Increasing this compound content enhances rigidity due to aromatic bromine’s steric and electronic effects, as shown in Table 1 of copolymerization studies .
  • Thermal stability : TGA reveals decomposition profiles (e.g., ~250–300°C) influenced by crosslinking density.
  • Solubility : Bromine’s hydrophobicity reduces water uptake, quantified via swelling experiments in polar solvents .

Advanced Question: How does the 4-bromophenylthio moiety influence the biological activity of this compound derivatives in medicinal chemistry studies?

Methodological Answer:
The bromine atom enhances:

  • Target binding : Halogen bonding with kinase active sites (e.g., mTOR inhibitors) improves IC50_{50} values, as demonstrated in SAR studies of triazolo-pyrimidinyl analogs .
  • Metabolic stability : Deuteration or fluorination of the phenyl ring (retaining bromine) reduces CYP450-mediated degradation, assessed via microsomal stability assays .
  • Cellular permeability : LogP calculations (e.g., ~2.5–3.0) correlate with improved membrane penetration in Caco-2 models .

Basic Question: What analytical methods are recommended for assessing the purity of this compound in pharmaceutical impurity profiling?

Methodological Answer:
Pharmaceutical-grade purity assessment employs:

  • HPLC-UV/HRMS : Reverse-phase columns (e.g., Zorbax SB-C18) with acetonitrile/0.1% formic acid gradients resolve impurities like unreacted thiols or acrylate esters .
  • Elemental analysis : Confirms Br content (~26.7% theoretical) to detect des-bromo byproducts.
  • Residual solvent testing : GC-MS identifies traces of triethylamine or methanol, adhering to ICH Q3C guidelines .

Advanced Question: What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict:

  • SN_NAr susceptibility : Electron-withdrawing bromine activates the para position for nucleophilic attack (localized LUMO orbitals at C-Br) .
  • Transition state barriers : Activation energies for thiolate displacement guide catalyst selection (e.g., Pd(0) for Suzuki couplings) .
  • Solvent effects : COSMO-RS models optimize dielectric environments for reaction scalability .

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